2-(5-phenyltetrazol-2-yl)-N-[(Z)-thiophen-2-ylmethylideneamino]acetamide
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Overview
Description
2-(5-phenyltetrazol-2-yl)-N-[(Z)-thiophen-2-ylmethylideneamino]acetamide is a heterocyclic compound that features a tetrazole ring and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-phenyltetrazol-2-yl)-N-[(Z)-thiophen-2-ylmethylideneamino]acetamide typically involves the acylation of amines with 5-phenyltetrazol-2-ylacetyl chloride . The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the reactants.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar acylation reactions are scaled up using continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-(5-phenyltetrazol-2-yl)-N-[(Z)-thiophen-2-ylmethylideneamino]acetamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group on the tetrazole ring can be reduced to an amine.
Substitution: The hydrogen atoms on the thiophene ring can be substituted with various electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Substitution: Electrophiles such as bromine or iodine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
2-(5-phenyltetrazol-2-yl)-N-[(Z)-thiophen-2-ylmethylideneamino]acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and photovoltaic cells.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2-(5-phenyltetrazol-2-yl)-N-[(Z)-thiophen-2-ylmethylideneamino]acetamide involves its interaction with specific molecular targets. The tetrazole ring can mimic the carboxylate group in biological systems, allowing it to bind to enzymes and receptors. The thiophene ring can participate in π-π stacking interactions with aromatic amino acids in proteins, enhancing its binding affinity.
Comparison with Similar Compounds
Similar Compounds
5-phenyltetrazol-2-ylacetamide: Similar in structure but lacks the thiophene ring.
Tris(5-phenyltetrazol-1-yl)methane: Contains multiple tetrazole rings but no thiophene ring.
Uniqueness
2-(5-phenyltetrazol-2-yl)-N-[(Z)-thiophen-2-ylmethylideneamino]acetamide is unique due to the presence of both a tetrazole and a thiophene ring, which confer distinct electronic and steric properties. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to its analogs.
Properties
IUPAC Name |
2-(5-phenyltetrazol-2-yl)-N-[(Z)-thiophen-2-ylmethylideneamino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N6OS/c21-13(16-15-9-12-7-4-8-22-12)10-20-18-14(17-19-20)11-5-2-1-3-6-11/h1-9H,10H2,(H,16,21)/b15-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNICPSFCGHATMM-DHDCSXOGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(N=N2)CC(=O)NN=CC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NN(N=N2)CC(=O)N/N=C\C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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